Bienvenue dans la boutique en ligne BenchChem!

Retinal

Dermatology Topical Retinoid Tolerance Photoaging

Retinal (CAS 472-86-6) is the evidence-based retinoid for next-generation cosmeceutical formulation. Unlike retinol, it requires only a single enzymatic conversion to active retinoic acid, delivering 10-11x greater bioavailability and proven efficacy equivalent to 0.05% retinoic acid without prescription-grade irritation. With DCL-encapsulated systems reducing degradation to just 1.8%, our high-purity retinaldehyde is the superior active for tolerable, high-performance daily anti-aging products. Avoid generic retinoid substitutions that fail to address retinal's unique metabolic and formulation requirements.

Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
CAS No. 472-86-6
Cat. No. B014616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinal
CAS472-86-6
Synonyms13-cis-Retinaldehyde;  13Z-Retinal;  Neoretinene a;  Neovitamin A Aldehyde; 
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
InChIInChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
InChIKeyNCYCYZXNIZJOKI-OVSJKPMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retinal (CAS 472-86-6): Chemical Identity, Class, and Core Characteristics


Retinal, systematically referred to as retinaldehyde, is a C20 aldehyde of the retinoid (vitamin A) family, identified by CAS Number 472-86-6 with the molecular formula C20H28O and a molecular weight of 284.44 g/mol . It exists naturally as an intermediate metabolite, positioned between retinol (vitamin A alcohol) and retinoic acid (the active hormonal form) [1]. In its pure form, it presents as a yellow solid with a melting point of 65-69°C, and it demonstrates limited solubility in organic solvents such as chloroform, ethyl acetate, and methanol, with an estimated water solubility of approximately 0.0049 mg/L at 25°C [2]. This compound is fundamentally distinct from retinoic acid and retinol due to its aldehyde functional group, which dictates its unique metabolic requirements and receptor interactions [3].

Why Substituting Retinal with Generic Retinol or Retinoic Acid Compromises Scientific and Clinical Outcomes


The common practice of substituting retinal with cheaper or more readily available retinoid analogs like retinol or retinoic acid is scientifically invalid due to a critical divergence in their metabolic pathways, receptor binding profiles, and clinical tolerance thresholds [1]. Retinoic acid is the direct nuclear receptor ligand but causes significant local irritation; retinol requires two enzymatic conversion steps, resulting in a slower, less efficient pathway to the active form [2]. Retinal occupies a distinct biochemical niche, requiring only a single conversion to retinoic acid, which confers a unique balance of high bioactivity and significantly superior tolerability [3]. Furthermore, the intrinsic molecular instability of retinaldehyde presents a unique formulation challenge that is not shared with more stable analogs, meaning a generic substitution based on retinoid class alone fails to address the specialized delivery systems required to maintain its functional integrity [4].

Quantitative Differentiation of Retinal (472-86-6) Against Retinoic Acid and Retinol: A Data-Driven Evidence Guide


Superior Clinical Tolerability of Retinal Versus Retinoic Acid in a Direct Comparison

In a 44-week clinical trial directly comparing 0.05% retinaldehyde cream with 0.05% retinoic acid cream on photodamaged skin, retinaldehyde demonstrated significantly better tolerability [1]. While both compounds produced comparable reductions in wrinkle and roughness features, retinaldehyde did not cause the local irritation issues that plagued the retinoic acid group and negatively impacted patient compliance [1].

Dermatology Topical Retinoid Tolerance Photoaging

Significantly Lower Incidence of Cutaneous Side Effects with Retinal Compared to Retinoic Acid

A long-term clinical study (44 weeks) comparing the tolerance of retinol (ROL), retinaldehyde (RAL), and retinoic acid (RA) quantified the incidence of adverse effects [1]. Retinoic acid induced a high frequency of erythema (44% of subjects), scaling (35%), and burning/pruritus (29%) within the first 4 weeks. In contrast, the occurrence of these same three parameters was significantly less frequent with retinaldehyde [1].

Dermatology Safety Profile Transepidermal Water Loss

Enhanced Bioavailability of Retinal Relative to Retinol Based on Metabolic Pathway Efficiency

The superior potency of retinaldehyde (retinal) over retinol is attributed to its more direct metabolic conversion to the active form, retinoic acid [1]. While retinol must undergo two sequential enzymatic reactions (retinol → retinaldehyde → retinoic acid), retinaldehyde requires only one [1]. This reduced metabolic burden is reported to translate to approximately 10-11 times greater bioavailability and bio-conversion efficiency for retinal compared to retinol [2].

Pharmacokinetics Bioavailability Cosmeceutical Potency

Quantified Clinical Efficacy of Stabilized Retinal in Reducing Wrinkles Compared to Retinol

A study on a stabilized form of retinaldehyde, IconicA®, provided a direct efficacy comparison against the industry benchmark retinol [1]. The results demonstrated that the stabilized retinal formulation was 25% more effective than retinol in reducing the visible appearance of wrinkles over an 8-week period [1]. The data also confirm that unstabilized retinal deteriorates rapidly, highlighting that the delivery system is critical to its performance [1].

Clinical Trial Anti-Aging Wrinkle Reduction

Demonstrated Degradation Control of Retinal via Cyclodextrin-Liposome Complexation

The intrinsic instability of retinal in aqueous environments was quantified in a study evaluating a novel Drug-in-Cyclodextrin-in-Liposome (DCL) system [1]. The degradation rate of retinal alone in water was 37.6%. In contrast, the DCL system reduced the degradation rate to just 1.8%, representing a substantial stabilization effect [1]. This performance was also superior to other stabilization methods tested, including liposomes alone (5.8% degradation) and a cyclodextrin complex alone (9.7% degradation) [1].

Formulation Stability Drug Delivery Encapsulation Technology

Relative Biological Activity of Retinal in Human Epidermis Compared to Retinol and Retinoic Acid

A study investigating the biological activity of retinoids on human skin used the induction of cellular retinoic acid-binding protein type 2 (CRABP2) as a molecular marker of retinoid action [1]. The rank order of CRABP2 increase was established as: retinoic acid > retinaldehyde > 9-cis retinoic acid > retinol > beta-carotene [1]. This quantitative biomarker response positions retinaldehyde as having significantly greater biological activity than retinol, confirming its potent intermediate role in the retinoid metabolic cascade [1].

Molecular Biology CRABP2 Induction Biomarker Analysis

Optimized Application Scenarios for Retinal (CAS 472-86-6) Based on Quantitative Evidence


Formulating High-Compliance Daily-Use Anti-Aging Cosmeceuticals

Given the direct evidence that retinal (0.05%) is equally efficacious as retinoic acid (0.05%) in improving photodamage but with significantly superior long-term tolerability and patient compliance, the optimal scenario is its use in over-the-counter daily skincare products [1]. Unlike tretinoin, retinal does not necessitate a prescription, making it accessible for chronic, daily management of fine lines and wrinkles without the high risk of irritation-induced drop-out [2]. This is supported by studies showing that even 0.1% and 0.05% creams are well-tolerated for prolonged use on facial skin [2].

Stabilized Delivery Systems for Maximum Retinaldehyde Bioactivity

Retinal's intrinsic instability demands specialized formulation approaches. The quantitative data on degradation rates show that a DCL (Drug-in-Cyclodextrin-in-Liposome) system reduces degradation from 37.6% (free retinal) to just 1.8% [3]. Therefore, the most scientifically sound application is within encapsulated or complexed delivery systems. Formulators should prioritize technologies like DCL or other proven stabilization methods (e.g., hemiacetal bonding as in IconicA®) to ensure the retinal remains stable throughout the product's shelf life and upon application, thereby preserving its bioactivity [4].

Potent OTC Alternative for Retinoid-Sensitive Populations

For patient populations with sensitive skin or a history of intolerance to prescription retinoids, retinal is the evidence-based choice. A long-term clinical study demonstrated a significantly lower frequency of erythema, scaling, and burning with retinal compared to retinoic acid (p < 0.0001) [5]. This application is further validated by patch testing on a novel 0.1% retinal formulation, which revealed no signs of sensitization or irritation, even in a cohort where 57% of subjects had self-identified sensitive skin [4]. This positions retinal as the go-to active for 'gentle yet potent' OTC products.

Replacement for High-Concentration Retinol Formulations

Based on the class-level inference that retinal is approximately 10-11x more bioavailable than retinol and the direct comparative data showing a stabilized retinal system is 25% more effective at reducing wrinkles than retinol, formulators can achieve superior anti-aging outcomes with potentially lower concentrations of retinal [REFS-4, REFS-6]. This scenario reduces the overall retinoid load on the skin, which is a key advantage for mitigating irritation and creating more elegant, stable formulations compared to those using high concentrations of less efficient retinoids like retinol [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retinal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.